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molecular formula C7H6BrClN2O B568620 6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride CAS No. 1379358-48-1

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride

Cat. No. B568620
M. Wt: 249.492
InChI Key: ISYUFUVRCYOSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410128B2

Procedure details

2-Amino-3-hydroxy-5-bromopyridine (Heterocycles, 1995, 41, 2799) (124 mg, 0.65 mmol) was dissolved in EtOH (3 mL) and added chloroacetaldehyde (0.2 mL, 1.3 mmol, 50% in water) and the resulting solution heated at 60° C. overnight. The solvents were then removed and the solids were crystallized from acetone to give 6-bromoimidazo[1,2-a]pyridin-8-ol hydrochloride (151 mg, 92%).
Quantity
124 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[Cl:10][CH2:11][CH:12]=O>CCO>[ClH:10].[Br:9][C:5]1[CH:6]=[C:7]([OH:8])[C:2]2[N:3]([CH:11]=[CH:12][N:1]=2)[CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
124 mg
Type
reactant
Smiles
NC1=NC=C(C=C1O)Br
Name
Quantity
3 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
ClCC=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were then removed
CUSTOM
Type
CUSTOM
Details
the solids were crystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
Cl.BrC=1C=C(C=2N(C1)C=CN2)O
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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